2-(2-Butoxyethoxy)ethanethiol
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Overview
Description
2-(2-Butoxyethoxy)ethanethiol: is an organic compound with the molecular formula C8H18O2S. It is a thiol derivative of diethylene glycol butyl ether, characterized by the presence of a butoxyethoxy group and a thiol group. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butoxyethoxy)ethanethiol typically involves the reaction of diethylene glycol butyl ether with a thiolating agent. One common method is the reaction of diethylene glycol butyl ether with hydrogen sulfide in the presence of a catalyst such as zinc oxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired thiol compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves the continuous feeding of diethylene glycol butyl ether and hydrogen sulfide into the reactor, with the product being continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions
2-(2-Butoxyethoxy)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
2-(2-Butoxyethoxy)ethanethiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thiol-functionalized compounds.
Biology: Employed in the modification of biomolecules for studying protein-thiol interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable thiol linkages.
Industry: Utilized as a stabilizer in the production of polymers and as a corrosion inhibitor in metalworking fluids.
Mechanism of Action
The mechanism of action of 2-(2-Butoxyethoxy)ethanethiol involves the reactivity of the thiol group. Thiol groups are known for their nucleophilicity, allowing them to participate in various chemical reactions. The compound can form stable covalent bonds with electrophilic centers, making it useful in modifying other molecules. The molecular targets and pathways involved depend on the specific application, such as protein modification in biological systems or polymer stabilization in industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Butoxyethoxy)ethanol: Similar structure but lacks the thiol group, making it less reactive in thiol-specific reactions.
Diethylene glycol butyl ether: Parent compound without the thiol group, used primarily as a solvent.
2-(2-Mercaptoethoxy)ethanol: Contains a mercapto group but differs in the alkyl chain length and structure.
Uniqueness
2-(2-Butoxyethoxy)ethanethiol is unique due to the presence of both a butoxyethoxy group and a thiol group. This combination imparts distinct chemical properties, such as enhanced reactivity in thiol-specific reactions and improved solubility in organic solvents. These properties make it valuable in applications requiring thiol functionality and compatibility with organic systems.
Properties
CAS No. |
6338-61-0 |
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Molecular Formula |
C8H18O2S |
Molecular Weight |
178.29 g/mol |
IUPAC Name |
2-(2-butoxyethoxy)ethanethiol |
InChI |
InChI=1S/C8H18O2S/c1-2-3-4-9-5-6-10-7-8-11/h11H,2-8H2,1H3 |
InChI Key |
MYCPZZOFYRUCIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCS |
Origin of Product |
United States |
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